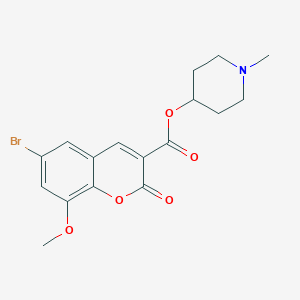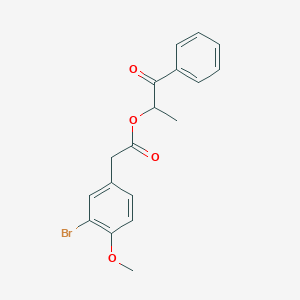
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of chromene, a heterocyclic compound that has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it exhibits antitumor activity in xenograft models of human cancer. It also reduces inflammation in animal models of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas such as cancer biology and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. This can be done by conducting preclinical studies to determine its efficacy and safety in animal models. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. This can be done using techniques such as molecular docking and crystallography. Additionally, research can be done to improve the solubility of this compound, which can increase its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the condensation of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-methylphenylacetic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with ethyl oxalyl chloride to yield the desired compound.
Applications De Recherche Scientifique
The compound 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to possess various biological activities. It has been shown to exhibit antitumor activity against human cancer cell lines such as A549, MCF-7, and HepG2. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Propriétés
Nom du produit |
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Formule moléculaire |
C19H12Br2O5 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H12Br2O5/c1-10-2-4-11(5-3-10)16(22)9-25-18(23)14-7-12-6-13(20)8-15(21)17(12)26-19(14)24/h2-8H,9H2,1H3 |
Clé InChI |
JOAISEMZNQZQLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)




![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)